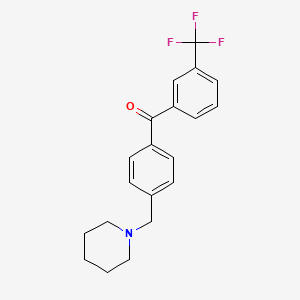

4'-Piperidinomethyl-3-trifluoromethylbenzophenone

CAS No.: 898775-35-4

Cat. No.: VC2478108

Molecular Formula: C20H20F3NO

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898775-35-4 |

|---|---|

| Molecular Formula | C20H20F3NO |

| Molecular Weight | 347.4 g/mol |

| IUPAC Name | [4-(piperidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C20H20F3NO/c21-20(22,23)18-6-4-5-17(13-18)19(25)16-9-7-15(8-10-16)14-24-11-2-1-3-12-24/h4-10,13H,1-3,11-12,14H2 |

| Standard InChI Key | ZDDYZBNTBMCOCX-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |

| Canonical SMILES | C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |

Introduction

Chemical Structure and Properties

Structural Features

4'-Piperidinomethyl-3-trifluoromethylbenzophenone consists of two aromatic rings connected by a carbonyl group (benzophenone core), with a piperidinomethyl substituent at the 4' position of one ring and a trifluoromethyl group at the 3-position of the other ring. This arrangement contributes to the compound's unique chemical behavior and potential biological interactions.

The molecular structure can be represented using several chemical notations:

Physical and Chemical Properties

The physical and chemical properties of 4'-Piperidinomethyl-3-trifluoromethylbenzophenone significantly influence its behavior in various chemical reactions and biological systems. While experimental data on this specific compound is limited, computational predictions provide valuable insights:

The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets. The presence of the piperidine nitrogen introduces a basic center that can undergo protonation under physiological conditions, affecting the compound's solubility and distribution in biological systems.

Synthesis and Preparation Methods

Reaction Conditions

The synthesis typically involves reaction conditions similar to those used for related benzophenone derivatives:

-

Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), or dichloromethane

-

Temperature: Elevated temperatures (often 60-100°C) to ensure complete conversion

-

Catalysts: Lewis acids for acylation reactions or transition metal catalysts for cross-coupling reactions

-

Purification: Recrystallization or chromatography techniques to isolate the final product with high purity

Chemical Reactivity

Functional Group Reactivity

The reactivity of 4'-Piperidinomethyl-3-trifluoromethylbenzophenone is influenced by its key functional groups:

-

Carbonyl Group: The ketone functionality can undergo typical carbonyl reactions including reduction, nucleophilic addition, and condensation reactions.

-

Trifluoromethyl Group: This group imparts unique electronic effects, generally exhibiting strong electron-withdrawing properties that influence the reactivity of the adjacent aromatic ring.

-

Piperidine Moiety: The tertiary amine can participate in alkylation reactions, act as a nucleophile, or become protonated under acidic conditions.

Common Reactions

Based on the reactivity patterns of structurally similar compounds, 4'-Piperidinomethyl-3-trifluoromethylbenzophenone may undergo the following reactions:

-

Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the ketone to the corresponding alcohol.

-

Nucleophilic Addition: The carbonyl group can react with various nucleophiles including amines, hydrazines, and organometallic reagents.

-

N-Alkylation: The piperidine nitrogen can be further functionalized through alkylation reactions to produce quaternary ammonium salts or other derivatives.

-

Oxidation: The methylene bridge connecting the piperidine to the aromatic ring might be susceptible to oxidation under appropriate conditions.

Applications and Research Findings

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 4'-Piperidinomethyl-3-trifluoromethylbenzophenone and related compounds is essential for optimizing their biological activities. Key structural features that influence activity include:

-

Position of the Trifluoromethyl Group: The meta (3-position) placement of the CF₃ group affects the electronic distribution and lipophilicity differently than para or ortho substitutions would.

-

Piperidinomethyl Substituent: The basic nitrogen in this group can form hydrogen bonds with target proteins or serve as a proton acceptor in binding interactions.

-

Benzophenone Core: This scaffold provides a rigid framework that positions the functional groups in specific spatial orientations, potentially influencing their interaction with biological targets.

Comparison with Similar Compounds

Comparing 4'-Piperidinomethyl-3-trifluoromethylbenzophenone with structurally related compounds provides insights into the effects of subtle structural variations on physical properties and potential biological activities:

This comparison highlights how subtle structural modifications can significantly impact the properties and potential applications of these compounds.

Current Research and Future Directions

Current research involving 4'-Piperidinomethyl-3-trifluoromethylbenzophenone and related compounds focuses on several promising areas:

-

Medicinal Chemistry Applications: Investigation of trifluoromethyl-substituted benzophenones as potential lead compounds for developing new therapeutic agents, particularly for inflammatory conditions and cancer treatments .

-

SAR Studies: Systematic exploration of structure-activity relationships to optimize biological activity and pharmacokinetic properties.

-

Synthesis Methodology Development: Refinement of synthetic routes to improve yields, reduce environmental impact, and enable large-scale production.

-

Functional Materials: Exploration of fluorinated benzophenones in materials science applications, leveraging their unique electronic properties and photostability.

Future research directions may include:

-

Comprehensive Biological Screening: Systematic evaluation of 4'-Piperidinomethyl-3-trifluoromethylbenzophenone against various biological targets to identify potential therapeutic applications.

-

Development of Analogues: Synthesis and evaluation of structural analogues to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanistic Studies: Investigation of the molecular mechanisms underlying any observed biological activities to facilitate rational drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume